
Z-Phe-Leu-Ala-OH
Overview
Description
Z-Phe-Leu-Ala-OH: is a tripeptide compound composed of three amino acids: phenylalanine, leucine, and alanine. This compound is often used in biochemical research and pharmaceutical applications due to its unique properties and interactions with various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Z-Phe-Leu-Ala-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and final deprotection to yield the free peptide.
Industrial Production Methods: : In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which streamline the SPPS process. Additionally, efforts are being made to develop greener synthesis methods to reduce the environmental impact of peptide production .
Chemical Reactions Analysis
Types of Reactions: : Z-Phe-Leu-Ala-OH can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like carboxypeptidases.
Oxidation and Reduction: Modifying the side chains of the amino acids, particularly phenylalanine and leucine.
Substitution Reactions: Introducing different functional groups to the peptide backbone or side chains.
Common Reagents and Conditions
Hydrolysis: Enzymes like carboxypeptidases and proteases.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products: : The major products formed from these reactions include smaller peptide fragments, modified amino acids, and various derivatives depending on the specific reaction conditions .
Scientific Research Applications
Peptide Synthesis
Z-Phe-Leu-Ala-OH serves as a crucial building block in the synthesis of peptides. Its unique structure enhances the stability and efficacy of the resulting peptides, making it a preferred choice in drug development. Peptide synthesis is fundamental for creating therapeutic agents that target specific biological pathways. The compound's role in this area is highlighted by its incorporation into various peptide sequences used in clinical research and applications .
Biotechnology
In biotechnology, this compound is utilized for producing biologically active peptides. This application is vital for vaccine development and enzyme inhibitors. The compound's ability to facilitate the self-assembly of peptides into functional biomaterials has been explored extensively, demonstrating its potential in creating novel materials with significant biocompatibility and biodegradability .
Pharmaceutical Development
The pharmaceutical industry leverages this compound for drug formulation, particularly in designing targeted therapies for diseases such as cancer. The compound's properties allow for the creation of peptide-based drugs that can specifically interact with disease markers or pathways, enhancing therapeutic efficacy while minimizing side effects .
Case Study: Cancer Therapy
Research has indicated that this compound can be integrated into peptide sequences aimed at targeting cancer cells. Studies have shown promising results where peptide constructs incorporating this compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting a pathway for developing novel anticancer therapies .
Protein Engineering
This compound is instrumental in protein engineering, where it is used to modify proteins to enhance their stability and activity. This modification is crucial for developing enzymes and antibodies with improved performance characteristics. The compound's incorporation into protein structures can lead to enhanced resistance to proteolytic degradation, thus extending the functional lifespan of therapeutic proteins .
Research Applications
The versatility of this compound extends to numerous research applications:
- Enzymatic Peptide Synthesis : The compound can be synthesized enzymatically, allowing for greater specificity and reduced toxicity compared to chemical methods. This approach is particularly advantageous in producing peptides for nutritional and pharmaceutical purposes .
- Ligand Binding Assays : Due to its structural properties, this compound is suitable for use in ligand binding assays, which are critical for understanding protein-ligand interactions and drug design .
Data Table: Summary of Applications
Application Area | Description |
---|---|
Peptide Synthesis | Building block for synthesizing stable therapeutic peptides |
Biotechnology | Production of biologically active peptides; vaccine and enzyme inhibitor research |
Pharmaceutical Development | Formulation of targeted therapies; potential applications in cancer treatment |
Protein Engineering | Modification of proteins to enhance stability and activity |
Research Applications | Enzymatic synthesis methods; ligand binding assays |
Mechanism of Action
The mechanism of action of Z-Phe-Leu-Ala-OH involves its interaction with specific enzymes and receptors. The compound acts as a substrate for carboxypeptidases, which cleave the peptide bonds to release individual amino acids. This process is crucial for understanding enzyme kinetics and specificity . The molecular targets include the active sites of these enzymes, where the peptide binds and undergoes catalysis .
Comparison with Similar Compounds
Similar Compounds
Z-Phe-Leu: A dipeptide with similar enzymatic properties but lacks the alanine residue.
Z-Phe-Ala-OH: Another tripeptide with phenylalanine and alanine but different enzymatic interactions.
Z-Phe-Phe: A dipeptide known for its self-assembly properties in nanomedicine.
Uniqueness: : Z-Phe-Leu-Ala-OH is unique due to its specific sequence of amino acids, which provides distinct interactions with enzymes and receptors. The presence of alanine adds to its versatility in biochemical studies and potential therapeutic applications .
Biological Activity
Z-Phe-Leu-Ala-OH, also known as Z-Phenylalanine-Leucine-Alanine carboxylic acid, is a tripeptide that has garnered attention in biochemical research due to its unique structural and biological properties. This compound plays a significant role in various biological applications, particularly in enzymatic studies and potential therapeutic contexts.
Chemical Structure and Properties
- Molecular Formula : C26H33N3O6
- Molecular Weight : Approximately 485.56 g/mol
- Structural Characteristics : The compound features a benzyloxycarbonyl (Z) group protecting the phenylalanine amino group, enhancing its stability and reactivity in biochemical assays.
This compound exhibits notable hydrophobic interactions due to the presence of phenylalanine and leucine, while alanine contributes flexibility to the peptide chain. These properties make it an effective substrate for various proteases and carboxypeptidases, facilitating studies on enzyme kinetics and specificity.
The biological activity of this compound primarily involves its interaction with specific enzymes. It acts as a substrate for carboxypeptidases, which cleave peptide bonds to release individual amino acids. This mechanism is crucial for understanding how enzymes function in physiological processes and their potential implications in drug development.
Applications in Research
This compound has several applications across different fields:
- Biological Research : It aids in studying protein-protein interactions and the role of specific amino acid sequences in cellular processes.
- Enzymatic Studies : The compound is utilized to investigate the activity and specificity of various proteases and carboxypeptidases.
- Therapeutic Development : There is ongoing exploration into its potential use in drug delivery systems and as a model for developing peptide-based drugs.
Case Studies and Research Findings
-
Proteolytic Activity :
- This compound has been shown to interact with neprilysin (neutral endopeptidase), which is involved in degrading bioactive peptides like angiotensin II. This interaction highlights its role in regulating physiological processes mediated by peptide hormones.
- Immunosuppressive Properties :
- Therapeutic Applications :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique properties of this compound compared to related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | C26H33N3O6 | Tripeptide with unique proteolytic activity |
Z-Phe-Ala-OH | C18H23N3O4 | Simpler structure; less hydrophobic |
Z-Leu-Ala-OH | C18H25N3O4 | Focus on leucine's role in activity |
Z-Phe-Val-Ala-OH | C26H33N3O6 | Valine substitution alters properties |
This compound stands out due to its specific combination of amino acids that enhances its interaction with certain enzymes, making it a valuable tool in biochemical research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O6/c1-17(2)14-21(23(30)27-18(3)25(32)33)28-24(31)22(15-19-10-6-4-7-11-19)29-26(34)35-16-20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3,(H,27,30)(H,28,31)(H,29,34)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUSFDBAKHCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319321 | |
Record name | 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24955-29-1 | |
Record name | NSC343728 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343728 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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